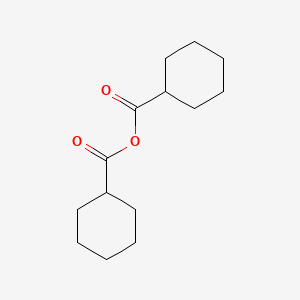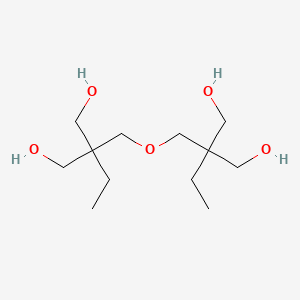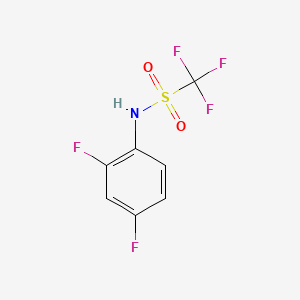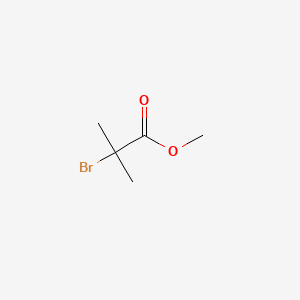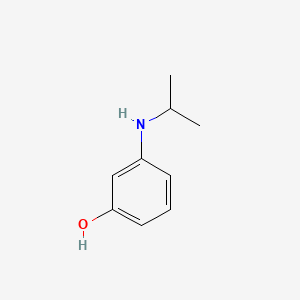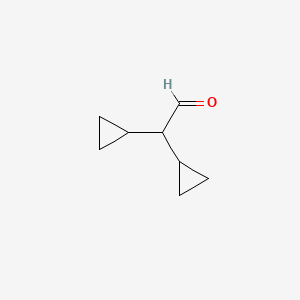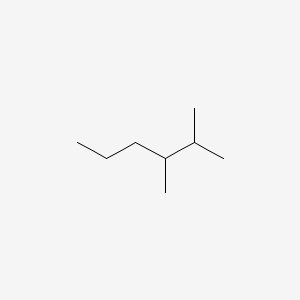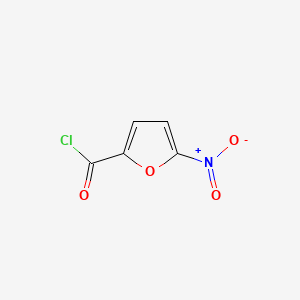
5-Nitro-2-furoyl chloride
Übersicht
Beschreibung
5-Nitro-2-furoyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that is commonly used in the synthesis of various organic compounds. The compound has several applications in the field of medicinal chemistry, biochemistry, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Solvolysis Studies
5-Nitro-2-furoyl chloride has been used in solvolysis studies . The solvolysis rate constants of 5-nitro-2-furoyl chloride in 27 different solvents are well correlated with the extended Grunwald-Winstein equation . This research provides valuable insights into the reaction mechanisms of acyl-transfer reactions .
Investigation of Reaction Mechanisms
The compound is used to investigate the mechanisms of acyl-transfer reactions . These reactions are believed to proceed either through a direct displacement mechanism (SN2) or through an associative addition-elimination (A-E) mechanism involving a tetrahedral intermediate .
Study of Solvent Kinetic Isotope Effect (SKIE)
5-Nitro-2-furoyl chloride is used in the study of the solvent kinetic isotope effect (SKIE) . The SKIE of 2.65 was found to be in accord with the S2 mechanism and was possibly assisted using a general-base catalysis .
Product Selectivity Research
The compound is used in product selectivity research . The product selectivity (S) for solvolysis of 1 in alcohol/water mixtures was 1.2 to 11, which is consistent with the proposed bimolecular reaction mechanism .
Preparation of Other Chemical Compounds
5-Nitro-2-furoyl chloride can be used in the preparation of other chemical compounds . It is often used as a starting material in various chemical reactions due to its reactivity .
Characterization of Mixtures
Although not directly related to 5-Nitro-2-furoyl chloride, its analog 2-Furoyl chloride is used in the characterization of mixtures of polyethoxylated alcohols and their sulphates . This suggests potential similar applications for 5-Nitro-2-furoyl chloride.
Eigenschaften
IUPAC Name |
5-nitrofuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO4/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEFNFXYGGTROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179778 | |
| Record name | 5-Nitrofuroyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-furoyl chloride | |
CAS RN |
25084-14-4 | |
| Record name | 5-Nitro-2-furoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrofuroyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025084144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25084-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitrofuroyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitrofuroyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 5-Nitro-2-furoyl chloride in scientific research?
A: 5-Nitro-2-furoyl chloride is primarily used as a reactive building block in organic synthesis. Researchers frequently employ it to introduce the 5-nitro-2-furan moiety into various molecular structures. This is particularly relevant in medicinal chemistry for developing new compounds with potential biological activity, especially antimicrobial agents. [, ]
Q2: How does the structure of 5-Nitro-2-furoyl chloride influence its reactivity?
A: The presence of the electron-withdrawing nitro group (-NO2) at the 5-position of the furan ring significantly enhances the reactivity of the acyl chloride group (-COCl) towards nucleophilic attack. This makes it a useful reagent for forming amide and ester bonds with various nucleophiles like amines and alcohols. [, ]
Q3: The provided research papers mention the synthesis of thiosemicarbazones using 5-Nitro-2-furoyl chloride. What is the significance of these compounds?
A: Thiosemicarbazones are a class of compounds known to exhibit a variety of biological activities, including antimicrobial and antitumor effects. By reacting 5-Nitro-2-furoyl chloride with thiosemicarbazides, researchers aim to combine the known biological activity of the 5-nitro-2-furan moiety with that of the thiosemicarbazone scaffold, potentially leading to compounds with enhanced or novel pharmacological properties. [, ]
Q4: One study investigated the solvolysis of 5-Nitro-2-furoyl chloride. What insights did this study provide about the compound's reactivity?
A: The study on the solvolysis of 5-Nitro-2-furoyl chloride in various solvents demonstrated that its reactivity is influenced by both the nucleophilicity and the ionizing power of the solvent. [] This information can be crucial for optimizing reaction conditions during the synthesis of more complex molecules using 5-Nitro-2-furoyl chloride as a starting material.
Q5: What are the potential applications of the mesoionic compounds synthesized using 5-Nitro-2-furoyl chloride in the context of drug resistance?
A: One study showcased the synthesis of mesoionic compounds utilizing 5-Nitro-2-furoyl chloride as a starting material. [] These compounds demonstrated a remarkable ability to enhance the effectiveness of existing antibiotics like tetracycline and erythromycin against resistant strains of Staphylococcus aureus. This finding highlights a promising avenue for combating antibiotic resistance, a growing global health concern.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






